molecular formula C26H32NO6P B12563134 N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid CAS No. 184293-68-3

N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid

Cat. No.: B12563134
CAS No.: 184293-68-3
M. Wt: 485.5 g/mol
InChI Key: STAREKIFKXDVAV-UHFFFAOYSA-N
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Description

N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid is a complex organic compound characterized by its unique structure, which includes a phosphoramidic acid group attached to a pentyl chain substituted with bis(4-methoxyphenyl) and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The initial step often includes the formation of the pentyl chain with the appropriate substituents. This is followed by the introduction of the phosphoramidic acid group through a series of reactions involving reagents such as phosphorus oxychloride and amines under controlled conditions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and efficient scaling up of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, with conditions varying depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds.

Scientific Research Applications

N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{5-[Bis(4-methoxyphenyl)(phenyl)methoxy]pentyl}phosphoramidic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

184293-68-3

Molecular Formula

C26H32NO6P

Molecular Weight

485.5 g/mol

IUPAC Name

[5-[bis(4-methoxyphenyl)-phenylmethoxy]pentylamino]phosphonic acid

InChI

InChI=1S/C26H32NO6P/c1-31-24-15-11-22(12-16-24)26(21-9-5-3-6-10-21,23-13-17-25(32-2)18-14-23)33-20-8-4-7-19-27-34(28,29)30/h3,5-6,9-18H,4,7-8,19-20H2,1-2H3,(H3,27,28,29,30)

InChI Key

STAREKIFKXDVAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCNP(=O)(O)O

Origin of Product

United States

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